molecular formula C12H17NO2 B14813572 4-Cyclopropoxy-2-isopropyl-3-methoxypyridine

4-Cyclopropoxy-2-isopropyl-3-methoxypyridine

Cat. No.: B14813572
M. Wt: 207.27 g/mol
InChI Key: FUZNZWMBZSBYDP-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-isopropyl-3-methoxypyridine is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol It is a pyridine derivative, characterized by the presence of cyclopropoxy, isopropyl, and methoxy functional groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-2-isopropyl-3-methoxypyridine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of cyclopropylamine, isopropyl bromide, and methoxy-substituted pyridine as starting materials. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques, such as catalytic hydrogenation and chromatography, may be employed to purify the compound and remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-isopropyl-3-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Cyclopropoxy-2-isopropyl-3-methoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-isopropyl-3-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-2-isopropyl-3-methoxypyridine is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

4-cyclopropyloxy-3-methoxy-2-propan-2-ylpyridine

InChI

InChI=1S/C12H17NO2/c1-8(2)11-12(14-3)10(6-7-13-11)15-9-4-5-9/h6-9H,4-5H2,1-3H3

InChI Key

FUZNZWMBZSBYDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC(=C1OC)OC2CC2

Origin of Product

United States

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